1-(4-Fluoro-2-iodophenyl)-2-pyrrolidinone is a synthetic compound that belongs to the class of pyrrolidinones, which are characterized by a pyrrolidine ring with a carbonyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development. The molecular formula for this compound is C10H9FINO, and it possesses a molecular weight of approximately 237.09 g/mol. The presence of fluorine and iodine atoms in its structure suggests potential utility in various chemical reactions and biological applications.
This compound can be classified under several categories based on its structural features:
The synthesis of this compound and its derivatives has been explored in various studies, particularly focusing on their pharmacological properties and synthetic methodologies .
The synthesis of 1-(4-Fluoro-2-iodophenyl)-2-pyrrolidinone can be achieved through several methods, including:
The synthetic routes often involve:
The molecular structure of 1-(4-Fluoro-2-iodophenyl)-2-pyrrolidinone can be represented as follows:
The compound's structural data includes:
1-(4-Fluoro-2-iodophenyl)-2-pyrrolidinone can participate in various chemical reactions due to its functional groups:
Reactions involving this compound may include:
The mechanism of action for compounds like 1-(4-Fluoro-2-iodophenyl)-2-pyrrolidinone often involves interactions at specific biological targets:
Research indicates that these compounds may stabilize hydrophobic interactions within enzyme active sites, thereby inhibiting their function.
Relevant data regarding these properties can be found in chemical databases and literature .
1-(4-Fluoro-2-iodophenyl)-2-pyrrolidinone has potential applications in:
The ongoing research into its biological activities continues to explore its full potential within medicinal chemistry .
The pyrrolidinone heterocycle serves as a privileged scaffold in medicinal chemistry, enabling precise three-dimensional positioning of pharmacophores within kinase ATP-binding pockets. This five-membered lactam ring combines conformational restraint with versatile hydrogen-bonding capabilities, making it indispensable for targeting conserved catalytic domains. Recent advances leverage its ability to bridge hinge-region interactions and hydrophobic pockets, positioning 1-(4-fluoro-2-iodophenyl)-2-pyrrolidinone as a structurally optimized chemotype for next-generation kinase inhibition.
Pyrrolidinone derivatives demonstrate exceptional versatility in disrupting kinase signaling cascades through simultaneous inhibition of structurally related receptors. The scaffold’s rigidity enables deep penetration into the ATP-binding cleft while accommodating divergent hydrophobic extensions. For example, 1-[4-fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine (FPP) suppresses Toll-like receptor (TLR) pathways by inhibiting both MyD88-dependent and TRIF-dependent branches, blocking downstream NF-κB and IRF3 activation [2]. This dual-pathway disruption stems from FPP’s binding mode, where the pyrrolidine core anchors the molecule while halogenated aryl groups occupy allosteric subpockets.
Table 1: Pyrrolidinone-Based Kinase Inhibitors and Target Profiles
Compound | Primary Targets | Cellular Effects |
---|---|---|
FPP | TLR adaptor proteins | ↓ COX-2, ↓ iNOS, ↓ IFN-inducible protein-10 |
Sunitinib analogs | VEGFR-2/PDGFRβ | Anti-angiogenesis, tumor growth suppression |
Pyrrolo[2,3-d]pyrimidines | FGFR/VEGFR | Block FGF/FGFR signaling in gastric cancer |
The evolution of kinase inhibitors began with Semaxanib (SU5416), the first clinical VEGFR2 inhibitor featuring the (2-oxoindolin-3-ylidene)methylpyrrole motif. Its limited bioavailability spurred structural refinements culminating in Sunitinib—an oral multi-kinase inhibitor approved for renal cell carcinoma and GISTs. Sunitinib’s success hinged on three innovations:
Subsequent generations fused the pyrrole moiety with N-substituted 2-pyrrolidone to enforce planarity and rigidity. As confirmed by molecular modeling, derivatives like compounds 11 and 12 exhibit tighter VEGFR-2 binding than sunitinib due to restricted rotation of the solubilizing group, yielding 2–5× potency gains [7]. This architectural innovation directly parallels the design logic underpinning 1-(4-fluoro-2-iodophenyl)-2-pyrrolidinone, where conformational restriction optimizes target engagement.
Halogens serve distinct but complementary roles in optimizing pyrrolidinone-based kinase inhibitors:
Block metabolic CYP450 oxidation at adjacent positions, extending half-life [7]
Iodo substituents:
Table 2: Impact of Halogen Substitution on Inhibitor Properties
Halogen | Role in Binding | Pharmacokinetic Effect | Synthetic Utility |
---|---|---|---|
Fluoro | - Hydrophobic enclosure- Halogen bonding | ↓ Oxidative metabolism | Electrophilic fluorination |
Iodo | - Steric occlusion- Charge transfer | No direct effect | Pd-catalyzed cross-coupling |
In 1-(4-fluoro-2-iodophenyl)-2-pyrrolidinone, the ortho-iodo/para-fluoro pattern creates synergistic effects: The electron-withdrawing fluoro group directs electrophilic substitution meta to itself, while the iodo atom’s size prevents free rotation, locking the scaffold in a bioactive conformation ideal for accessing kinase back pockets [5] [7]. This configuration mirrors optimized inhibitors like TAS-120, where halogen positioning governs target residence time.
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8